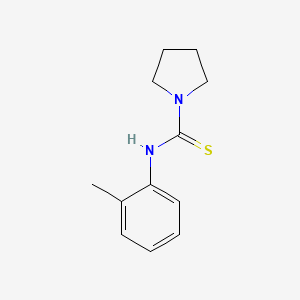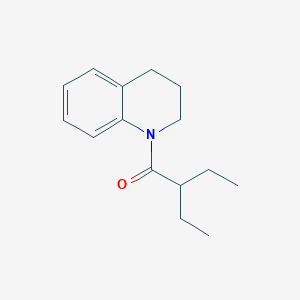
4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has shown potential in various biological and pharmacological studies.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of protein-protein interactions, which are important in various biological processes such as signal transduction and gene expression.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide are dependent on the specific biological system being studied. It has been shown to have anti-inflammatory and anti-cancer effects in various cell lines and animal models. It has also been shown to have an effect on glucose metabolism and insulin secretion in pancreatic cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide in lab experiments include its high potency and specificity towards certain enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide. These include further studies on its safety and efficacy in humans, the development of more potent and specific derivatives, and the identification of new biological targets for its use. Additionally, it may be useful in the development of new drugs for the treatment of various diseases such as cancer and diabetes.
In conclusion, 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a promising compound that has shown potential in various biological and pharmacological studies. Its ability to inhibit the activity of certain enzymes and proteins makes it a valuable tool in the study of various biological processes. Further studies are needed to determine its safety and efficacy in humans and to identify new biological targets for its use.
Synthesis Methods
The synthesis of 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with morpholine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has been extensively used in scientific research due to its potential in various biological and pharmacological studies. It has been used in the development of drugs for the treatment of various diseases such as cancer, inflammation, and diabetes. It has also been used in the study of enzyme inhibition and protein-protein interactions.
properties
IUPAC Name |
4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-18-11-3-2-9(20(13,16)17)8-10(11)12(15)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZCJOGITDKMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)



![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)



![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)